molecular formula C40H54O4 B1249265 Mytiloxanthin

Mytiloxanthin

Cat. No. B1249265
M. Wt: 598.9 g/mol
InChI Key: WSLGBPCJDUQFND-BBPSKTQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mytiloxanthin is a triterpenoid.
Mytiloxanthin is a natural product found in Mytilus unguiculatus, Magallana gigas, and other organisms with data available.

Scientific Research Applications

Antioxidative Activities

Mytiloxanthin, a metabolite of fucoxanthin found in shellfish and tunicates, has shown significant antioxidative activities. It exhibits comparable activities to astaxanthin in quenching singlet oxygen and inhibiting lipid peroxidation. Notably, mytiloxanthin demonstrates superior scavenging activity for hydroxyl radicals compared to astaxanthin (Maoka et al., 2016).

Bioactivities in Human Health and Nutrition

Astaxanthin, related to mytiloxanthin, exhibits a range of biological activities that may have applications in human health and nutrition. This includes antioxidative, anti-inflammatory properties, and potential effects on cancer, diabetes, the immune system, and ocular health (Hussein et al., 2006).

Applications in Aquatic Animals

Astaxanthin, a compound closely related to mytiloxanthin, is used in aquaculture for its antioxidant properties, which offer various health benefits to aquatic animals. These benefits include improved pigmentation, survival, growth performance, reproductive capacity, stress tolerance, disease resistance, and enhanced immune-related gene expression (Lim et al., 2018).

Neuroprotective Effects

Astaxanthin, a compound analogous to mytiloxanthin, shows potential neuroprotective effects. It may be effective in preserving cognitive function in aging and neurodegenerative diseases by mechanisms such as anti-inflammatory, anti-apoptotic, antioxidant effects, and promoting neural plasticity (Grimmig et al., 2017).

Therapeutic Potential in Cardiovascular Disease

Astaxanthin, related to mytiloxanthin, displays potential as a therapeutic agent in cardiovascular disease. It shows antioxidative and anti-inflammatory effects that could be relevant in atherosclerotic cardiovascular disease. Its use has been associated with a reduction in biomarkers of oxidative stress and inflammation, and it demonstrates protective effects in ischemic myocardial models (Fassett & Coombes, 2011).

properties

Product Name

Mytiloxanthin

Molecular Formula

C40H54O4

Molecular Weight

598.9 g/mol

IUPAC Name

(2Z,4E,6E,8E,10E,12E,14E,16E)-3-hydroxy-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16-octaen-18-yn-1-one

InChI

InChI=1S/C40H54O4/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)25-38(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36(43)24-37(44)40(10)27-34(42)26-39(40,8)9/h11-20,24,33-34,41-43H,23,25-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+,36-24-/t33-,34+,40+/m1/s1

InChI Key

WSLGBPCJDUQFND-BBPSKTQQSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=C/C(=O)[C@@]2(C[C@H](CC2(C)C)O)C)/O)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=CC(=O)C2(CC(CC2(C)C)O)C)O)C)C

synonyms

mytiloxanthin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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